molecular formula C17H15N3O2S B5752600 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No. B5752600
M. Wt: 325.4 g/mol
InChI Key: MBGYUEQOJTXEPF-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide, also known as MTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been shown to have antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide also induces the production of reactive oxygen species (ROS) and activates caspases, leading to apoptosis.
Biochemical and Physiological Effects:
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress and inflammation. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has also been found to have neuroprotective effects and antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide. One direction is to investigate the potential of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to develop new methods for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide and its effects on various cellular pathways.
In conclusion, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound that has shown great potential for various scientific research applications. Its ability to selectively target cancer cells and its neuroprotective and antibacterial properties make it a promising candidate for future research and development. However, further studies are needed to fully understand its mechanism of action and to develop new methods for synthesizing N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide with improved solubility and bioavailability.

Synthesis Methods

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The resulting product is then reacted with 3-methylbenzoyl chloride to yield N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-4-3-5-13(10-11)15(21)18-17-20-19-16(23-17)12-6-8-14(22-2)9-7-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGYUEQOJTXEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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